molecular formula C23H22N4S B12564004 N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-benzyl-N-methylamine CAS No. 303163-35-1

N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-benzyl-N-methylamine

Cat. No.: B12564004
CAS No.: 303163-35-1
M. Wt: 386.5 g/mol
InChI Key: UDYIYGPLCQIEFH-UHFFFAOYSA-N
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Description

N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-benzyl-N-methylamine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazole ring, a pyridine ring, and an amino group. Its intricate molecular architecture makes it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-benzyl-N-methylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of a base.

    Coupling with Pyridine: The pyridine ring is introduced through coupling reactions, such as Suzuki or Heck coupling, using appropriate boronic acids or halides.

    Final Assembly: The final step involves the coupling of the thiazole-pyridine intermediate with benzyl and methylamine groups under reductive amination conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Microreactor systems are often employed to optimize reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high selectivity and conversion rates.

Chemical Reactions Analysis

Types of Reactions

N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-benzyl-N-methylamine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted thiazole and pyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-benzyl-N-methylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-benzyl-N-methylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s thiazole and pyridine rings facilitate binding to active sites, while the amino group participates in hydrogen bonding and electrostatic interactions. These interactions modulate the activity of the target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Similar in structure but contains a chloro and fluorophenyl group.

    4-Amino-3-methylphenol: Shares the amino and methylphenyl groups but lacks the thiazole and pyridine rings.

Uniqueness

N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-benzyl-N-methylamine is unique due to its combination of thiazole, pyridine, and benzylamine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

303163-35-1

Molecular Formula

C23H22N4S

Molecular Weight

386.5 g/mol

IUPAC Name

5-[2-[benzyl(methyl)amino]pyridin-4-yl]-4-(3-methylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C23H22N4S/c1-16-7-6-10-18(13-16)21-22(28-23(24)26-21)19-11-12-25-20(14-19)27(2)15-17-8-4-3-5-9-17/h3-14H,15H2,1-2H3,(H2,24,26)

InChI Key

UDYIYGPLCQIEFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(SC(=N2)N)C3=CC(=NC=C3)N(C)CC4=CC=CC=C4

Origin of Product

United States

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